1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole
Overview
Description
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds that contain three carbon atoms and two nitrogen atoms in a ring structure. This compound is of particular interest due to its wide range of applications in the field of organic synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has been studied extensively in recent years due to its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
Chlorophenols and Environmental Studies
Chlorophenols, similar in structure to the chlorophenyl group in the compound, are significant in environmental science. A study by Peng et al. (2016) focused on chlorophenols in municipal solid waste incineration, exploring their role as precursors to dioxins and their pathways of formation and destruction. The research emphasizes the environmental impact and the mechanisms involved in chlorophenol transformation, which could relate to the environmental fate and reactivity of compounds containing chlorophenyl groups (Peng et al., 2016).
Nitrobenzyl Groups in Synthetic Chemistry
The nitrobenzyl group, akin to the one found in the compound, is known for its role in photosensitive protecting groups. Amit et al. (1974) reviewed the application of nitrobenzyl-based photosensitive protecting groups in synthetic chemistry, highlighting their potential for future developments. This suggests that the nitrobenzyl moiety in the compound could confer unique reactivity or protective capabilities, useful in synthetic and medicinal chemistry applications (Amit, Zehavi, & Patchornik, 1974).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, which include the core structure of the compound , have been extensively studied for their pharmaceutical properties. Dar and Shamsuzzaman (2015) reviewed the synthesis and biological activities of pyrazole heterocycles, noting their significance in producing compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This demonstrates the therapeutic potential of pyrazole-containing compounds, suggesting that the compound could also have valuable biological activities (Dar & Shamsuzzaman, 2015).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-13-5-7-14(8-6-13)19-10-9-16(18-19)23-11-12-3-1-2-4-15(12)20(21)22/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITWYQJNAOKGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole in chemical synthesis?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of pyraclostrobin []. Pyraclostrobin is a widely used broad-spectrum fungicide known for its effectiveness against various plant diseases. This particular intermediate poses a challenge in synthesis due to the presence of multiple reducible functional groups like nitro groups, carbon-chlorine bonds, and benzyl groups. Therefore, achieving high selectivity during the reduction of the nitro group to the desired N-arylhydroxylamine is critical for efficient pyraclostrobin production.
Q2: How does the research paper address the challenges in synthesizing this compound?
A2: The research focuses on developing a selective catalytic hydrogenation method to convert the nitro group in this compound to the corresponding N-arylhydroxylamine []. The researchers achieved high selectivity by:
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